molecular formula C24H23FN2O3S2 B4233793 1-[(4-FLUOROPHENYL)SULFONYL]-N-[2-(PHENYLSULFANYL)PHENYL]-3-PIPERIDINECARBOXAMIDE

1-[(4-FLUOROPHENYL)SULFONYL]-N-[2-(PHENYLSULFANYL)PHENYL]-3-PIPERIDINECARBOXAMIDE

Cat. No.: B4233793
M. Wt: 470.6 g/mol
InChI Key: GSLXTWVVANNBNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-FLUOROPHENYL)SULFONYL]-N-[2-(PHENYLSULFANYL)PHENYL]-3-PIPERIDINECARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and a phenylthio group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-FLUOROPHENYL)SULFONYL]-N-[2-(PHENYLSULFANYL)PHENYL]-3-PIPERIDINECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides or sulfonyl fluorides.

    Attachment of the Phenylthio Group: The phenylthio group can be introduced through a nucleophilic substitution reaction using thiophenol derivatives.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(4-FLUOROPHENYL)SULFONYL]-N-[2-(PHENYLSULFANYL)PHENYL]-3-PIPERIDINECARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The phenylthio group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(4-FLUOROPHENYL)SULFONYL]-N-[2-(PHENYLSULFANYL)PHENYL]-3-PIPERIDINECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[(4-FLUOROPHENYL)SULFONYL]-N-[2-(PHENYLSULFANYL)PHENYL]-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The phenylthio group may also contribute to the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-fluorophenyl)sulfonyl]-2-pyrrolidinone: Similar in structure but with a pyrrolidinone ring instead of a piperidine ring.

    1-[(4-fluorophenyl)sulfonyl]-N-phenyl-3-piperidinecarboxamide: Lacks the phenylthio group.

Uniqueness

1-[(4-FLUOROPHENYL)SULFONYL]-N-[2-(PHENYLSULFANYL)PHENYL]-3-PIPERIDINECARBOXAMIDE is unique due to the presence of both the sulfonyl and phenylthio groups, which provide distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-N-(2-phenylsulfanylphenyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN2O3S2/c25-19-12-14-21(15-13-19)32(29,30)27-16-6-7-18(17-27)24(28)26-22-10-4-5-11-23(22)31-20-8-2-1-3-9-20/h1-5,8-15,18H,6-7,16-17H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSLXTWVVANNBNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(4-FLUOROPHENYL)SULFONYL]-N-[2-(PHENYLSULFANYL)PHENYL]-3-PIPERIDINECARBOXAMIDE
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